

# Application Notes and Protocols for Detecting Baloxavir Marboxil Resistance Mutations

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## Compound of Interest

Compound Name: *Baloxavir Marboxil*

Cat. No.: *B605909*

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## Introduction

**Baloxavir marboxil** is a first-in-class antiviral drug that inhibits the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein, a crucial step in viral mRNA synthesis.[1] Since its approval, treatment-emergent amino acid substitutions in the PA protein that reduce susceptibility to baloxavir have been reported.[1][2] The most frequently observed substitution is at isoleucine 38 (I38), with I38T being the most common, conferring a significant reduction in susceptibility.[3][4] Other substitutions at positions such as E23, A37, and E199 have also been identified.[1][5][6] Continuous monitoring for the emergence and spread of these resistance mutations is essential for effective antiviral stewardship and public health preparedness.

This document provides detailed application notes and protocols for various genotypic and phenotypic methods used to detect **baloxavir marboxil** resistance mutations in influenza viruses.

## I. Genotypic Methods for Resistance Detection

Genotypic assays identify specific mutations in the viral genome that are known to confer drug resistance. These methods are generally rapid and can be highly sensitive.

### Next-Generation Sequencing (NGS)

Application Note: Next-generation sequencing (NGS) offers a comprehensive approach to detecting antiviral resistance mutations. By sequencing the entire viral genome or specific target regions like the PA gene, NGS can identify both known and novel resistance mutations.<sup>[7][8]</sup> It is also highly effective for detecting minor viral variants within a population (quasispecies) that may be missed by other methods.<sup>[9][10]</sup> This makes NGS a powerful tool for surveillance and for understanding the evolution of antiviral resistance.<sup>[9]</sup> While the cost per sample can be higher than other methods, the high data output allows for multiplexing, reducing the cost when processing a large number of samples.<sup>[9]</sup>

#### Experimental Protocol: Amplicon-Based NGS of the Influenza PA Gene

- Viral RNA Extraction: Extract viral RNA from clinical specimens (e.g., nasopharyngeal swabs) or virus isolates using a commercial viral RNA extraction kit according to the manufacturer's instructions.
- Reverse Transcription and PCR Amplification (RT-PCR):
  - Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and primers specific to the conserved regions of the influenza A or B PA gene segment.
  - Amplify the full-length PA gene using high-fidelity DNA polymerase. Universal primers targeting the conserved termini of influenza gene segments can be utilized.<sup>[11]</sup>
- Library Preparation:
  - Purify the PCR products (amplicons).
  - Quantify the purified DNA.
  - Prepare sequencing libraries using a commercial NGS library preparation kit (e.g., Illumina COVIDSeq™ Assay Kit, modified for influenza).<sup>[12][13]</sup> This typically involves fragmentation (or using the amplicons directly), end-repair, A-tailing, and ligation of sequencing adapters.
  - Perform a final PCR amplification to add indexes for multiplexing.
- Sequencing:

- Pool the indexed libraries.
- Sequence the pooled libraries on an NGS platform (e.g., Illumina MiSeq or Ion Torrent).[9]
- Data Analysis:
  - Perform quality control on the raw sequencing reads.
  - Align the reads to a reference influenza PA gene sequence.
  - Identify single nucleotide polymorphisms (SNPs) and amino acid substitutions associated with baloxavir resistance.
  - Determine the frequency of these mutations in the viral population.



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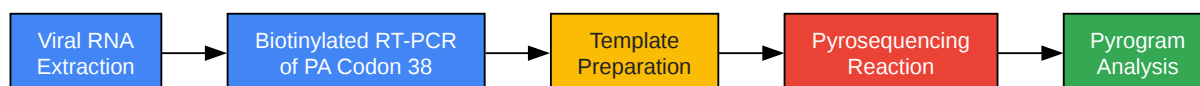
Fig 1. Next-Generation Sequencing (NGS) workflow for Baloxavir resistance detection.

## Pyrosequencing

Application Note: Pyrosequencing is a real-time sequencing technology that is well-suited for the rapid detection of known mutations in short, specific regions of DNA.[14] It has been successfully adapted for monitoring baloxavir resistance by targeting the codon for amino acid 38 in the PA gene.[2][14] This method is faster and less complex than NGS, making it a practical option for public health laboratories that require a quicker turnaround time for a large number of samples.[1][14] However, its ability to identify mutations in mixed viral populations can be challenging, especially with more than two variants.[2][14]

Experimental Protocol: Pyrosequencing for PA I38 Mutations

- RNA Extraction and RT-PCR: Extract viral RNA and perform RT-PCR to amplify a short region of the PA gene spanning codon 38, as described in the NGS protocol. One of the PCR primers should be biotinylated.
- Template Preparation:
  - Capture the biotinylated PCR products on streptavidin-coated beads.
  - Wash the beads to remove the non-biotinylated strand, salts, and unincorporated nucleotides.
  - Anneal a sequencing primer to the single-stranded DNA template.
- Pyrosequencing Reaction:
  - Perform the pyrosequencing reaction according to the instrument's protocol (e.g., on a PyroMark system).
  - Nucleotides are dispensed sequentially. The incorporation of a nucleotide generates a light signal that is proportional to the number of nucleotides incorporated.
  - A customized nucleotide dispensation order can improve the detection of mixed populations (e.g., I38I/T).[14]
- Data Analysis:
  - The resulting pyrogram is analyzed to determine the nucleotide sequence at the target codon.
  - The software calculates the percentage of each variant in a mixed population based on the light signal intensity.



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Fig 2. Pyrosequencing workflow for detecting PA I38 mutations.

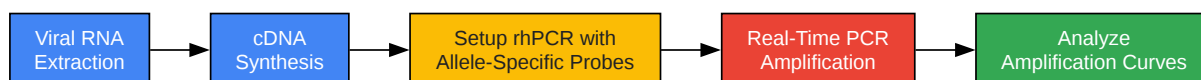
## Real-Time RT-PCR (RT-qPCR) Assays

Application Note: Real-time RT-PCR assays, such as RNase H2-dependent PCR (rhPCR) or cycling probe-based RT-PCR, are designed for the rapid and sensitive detection of specific single nucleotide polymorphisms (SNPs).<sup>[3][15]</sup> These assays can accurately discriminate between wild-type (e.g., PA I38) and mutant (e.g., PA T38) sequences.<sup>[15][16]</sup> Their high sensitivity allows for the detection of mutant viruses present as a minor population (e.g., down to 5%).<sup>[15]</sup> Due to their speed (results within 3-4 hours) and suitability for high-throughput screening, RT-qPCR assays are excellent tools for large-scale surveillance and for rapidly screening clinical samples.<sup>[3][15]</sup>

### Experimental Protocol: rhPCR for PA I38T Detection

- RNA Extraction and cDNA Synthesis: Extract viral RNA and synthesize cDNA as previously described.
- rhPCR Reaction Setup:
  - Prepare a reaction mixture containing a universal PCR master mix, a forward primer, a reverse primer, and two probes: one specific for the wild-type sequence (e.g., labeled with FAM) and one for the mutant sequence (e.g., labeled with HEX or ROX).<sup>[3]</sup> The probes are designed with a single RNA base at the mutation site and a 3' blocking modification.
  - Add the cDNA template to the reaction mixture.
- Real-Time PCR:
  - Run the reaction on a real-time PCR instrument.
  - During amplification, the RNase H2 enzyme recognizes the RNA-DNA duplex formed by the correctly matched probe and cleaves it, releasing the fluorophore from the quencher and generating a signal.
- Data Analysis:
  - Analyze the amplification plots for each fluorophore.

- A signal from the FAM channel indicates the presence of the wild-type virus.
- A signal from the HEX/ROX channel indicates the presence of the I38T mutant.
- The presence of signals from both channels indicates a mixed population.



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Fig 3. Real-Time RT-PCR (rhPCR) workflow for specific mutation detection.

Table 1: Performance of Genotypic Assays for Baloxavir Resistance Detection

Method	Key Advantages	Limitations
Next-Generation Sequencing (NGS)	Comprehensive (whole-genome), detects novel mutations, high sensitivity for minor variants (<20%). <a href="#">[10]</a>	Higher cost per sample, longer turnaround time, complex data analysis. <a href="#">[9]</a>
Pyrosequencing	Rapid, quantitative, good for known mutations.	Limited to short reads, challenging for complex mixtures (>2 variants). <a href="#">[14]</a>
Real-Time RT-PCR (rhPCR)	Very rapid (3-4 hours), high sensitivity (detects $\geq 5\%$ of minor variants), high specificity, suitable for high-throughput screening. <a href="#">[15]</a>	Limited to detecting known, pre-defined mutations.
Droplet Digital PCR (ddPCR)	Highly sensitive for detecting and quantifying rare mutations. <a href="#">[5]</a> <a href="#">[17]</a>	Targets only known mutations, requires specialized equipment.

## II. Phenotypic Methods for Resistance Detection

Phenotypic assays measure the ability of a virus to replicate in the presence of an antiviral drug. They determine the concentration of the drug required to inhibit viral replication by 50% (EC50 or IC50). A significant increase in the EC50 value compared to a reference virus indicates reduced susceptibility.

### Plaque Reduction and Focus Reduction Assays (PRA & FRA)

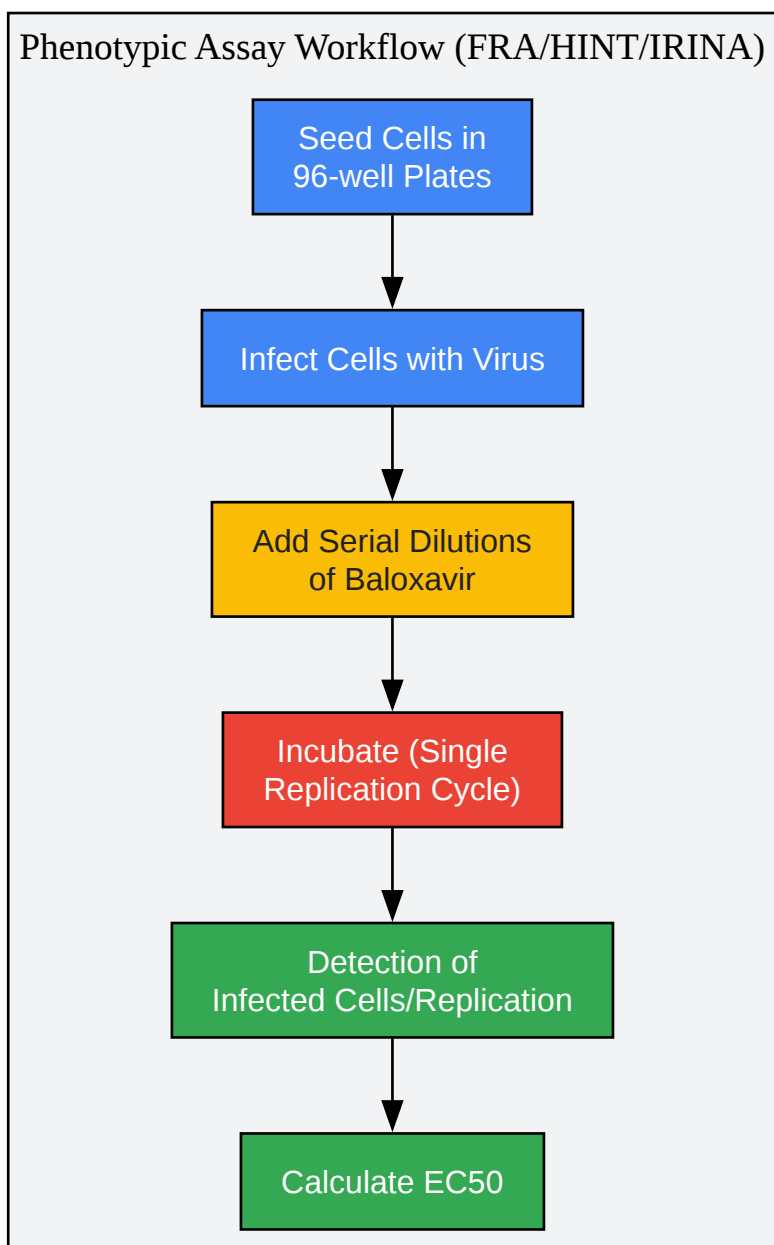
Application Note: Plaque and focus reduction assays are classic cell-based methods to determine antiviral susceptibility.<sup>[18]</sup> In a PRA, the reduction in the number and size of viral plaques in cell monolayers is measured. The FRA is a modification that uses immunostaining to detect infected cells (foci) and is generally more sensitive and less laborious than the PRA.<sup>[18]</sup> These assays are considered the gold standard for phenotypic testing but can be time-consuming.

#### Experimental Protocol: Focus Reduction Assay (FRA)

- Cell Seeding: Seed confluent monolayers of Madin-Darby canine kidney (MDCK) cells in 96-well plates.
- Virus Preparation and Drug Dilution:
  - Prepare serial dilutions of baloxavir acid in virus growth medium.
  - Dilute the virus stock to a concentration that will produce 50-100 foci per well.
- Infection:
  - Wash the cell monolayers.
  - Add the virus dilution to the cells and incubate for 1 hour to allow for viral adsorption.
  - Remove the virus inoculum.
- Drug Treatment:

- Add the serially diluted baloxavir acid to the wells.
- Incubate the plates for a duration appropriate for focus formation (e.g., 24-48 hours).
- Immunostaining:
  - Fix the cells (e.g., with a cold acetone/methanol solution).
  - Permeabilize the cells and block non-specific binding.
  - Incubate with a primary antibody against a viral protein (e.g., nucleoprotein).
  - Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
  - Add a substrate to visualize the foci.
- Data Analysis:
  - Count the number of foci in each well.
  - Calculate the percentage of focus reduction at each drug concentration compared to the virus control (no drug).
  - Determine the EC50 value using non-linear regression analysis.





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